molecular formula C16H14N4O2S B12151118 1-(4-methoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one

1-(4-methoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one

Cat. No.: B12151118
M. Wt: 326.4 g/mol
InChI Key: HYOGOUSKSGADQE-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one is an organic compound that features a unique combination of a methoxyphenyl group and a tetrazole ring connected via a sulfanyl linkage to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of phenylhydrazine with sodium azide under acidic conditions.

    Attachment of the Sulfanyl Group: The tetrazole ring is then reacted with a thiol compound to introduce the sulfanyl group.

    Coupling with Methoxyphenyl Ethanone: Finally, the sulfanyl-tetrazole intermediate is coupled with 4-methoxyphenyl ethanone under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of tetrazole-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing the compound to bind to enzymes or receptors that recognize carboxylates. The methoxyphenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-ol: Similar structure but with a hydroxyl group instead of a ketone.

    1-(4-Methoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethane: Lacks the ketone group.

Uniqueness: 1-(4-Methoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one is unique due to its combination of a methoxyphenyl group, a tetrazole ring, and a sulfanyl linkage to an ethanone moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone

InChI

InChI=1S/C16H14N4O2S/c1-22-14-9-7-12(8-10-14)15(21)11-23-16-17-18-19-20(16)13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI Key

HYOGOUSKSGADQE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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